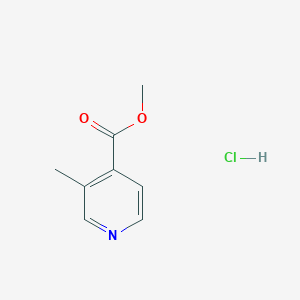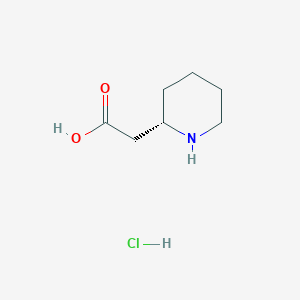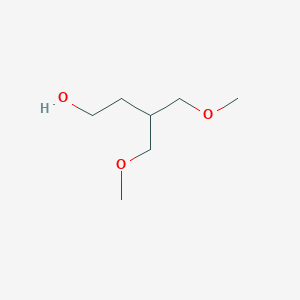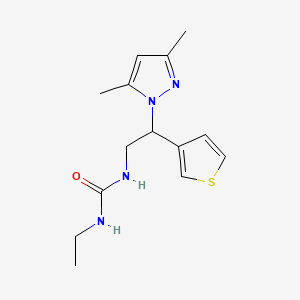
1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is a urea derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
科学的研究の応用
Metabolism and Disposition Studies
Studies on compounds like SB-649868, a novel orexin 1 and 2 receptor antagonist, involve detailed investigations into their metabolism and disposition in humans. For instance, Renzulli et al. (2011) explored the metabolism of [14C]SB-649868 in healthy subjects, finding that elimination occurs principally via feces, with oxidative metabolism being a key pathway. This research highlights the importance of understanding the metabolic pathways and elimination processes of chemical compounds for their potential therapeutic applications (Renzulli et al., 2011).
Environmental and Occupational Exposure Assessment
Investigations into the exposure to environmental chemicals, such as benzene and phthalates, utilize urinary biomarkers to assess exposure levels in specific populations. Studies by Ghittori et al. (1995) and Campo et al. (2011) demonstrate methods for evaluating occupational exposure to benzene through urinalysis, providing insights into exposure assessment techniques that could be applicable to a wide range of chemicals (Ghittori et al., 1995); (Campo et al., 2011).
Biomonitoring and Health Risk Assessment
Research on the biomonitoring of chemical exposures, such as the study by Asimakopoulos et al. (2016), provides a framework for assessing the health risks associated with exposure to xenobiotics. By analyzing urinary concentrations of various chemicals, these studies contribute to our understanding of potential health impacts and inform safety regulations and guidelines (Asimakopoulos et al., 2016).
特性
IUPAC Name |
1-benzyl-3-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-11-16(24)22-17(20-13)23-9-7-15(8-10-23)21-18(25)19-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,19,21,25)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFINSFUFTSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2676085.png)
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)








![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)

